



# Infigratinib-d3 in the Treatment of Achondroplasia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Infigratinib-d3 |           |
| Cat. No.:            | B12377363       | Get Quote |

A Note on **Infigratinib-d3**: While extensive research and clinical trials have been conducted on infigratinib for the treatment of achondroplasia, specific preclinical or clinical data for its deuterated analog, **infigratinib-d3**, is not publicly available at this time. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a common strategy in drug development to improve pharmacokinetic properties, such as increasing metabolic stability and half-life. It is therefore plausible that **infigratinib-d3** is being investigated to offer an improved dosing regimen or safety profile compared to the non-deuterated form.

The following application notes and protocols are based on the substantial body of evidence available for infigratinib in the context of achondroplasia. These data provide a strong foundation for understanding the potential application and experimental framework for **infigratinib-d3**.

#### Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, ultimately impairing bone growth. Infigratinib is an orally bioavailable, selective tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3. By inhibiting FGFR3, infigratinib aims to normalize the downstream signaling pathways and promote proper



bone development.[1][2][3] **Infigratinib-d3**, as a deuterated analog, is expected to have a similar mechanism of action.

### **Mechanism of Action**

Infigratinib competitively binds to the ATP-binding site of the FGFR3 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways implicated in achondroplasia and inhibited by infigratinib are the RAS-MAPK and STAT1 pathways.[2][4]

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: FGFR3 signaling pathway in achondroplasia and the inhibitory action of infigratinib.



**Quantitative Data** 

**In Vitro Potency of Infigratinib** 

| Target                                 | IC50 (nM) |  |
|----------------------------------------|-----------|--|
| FGFR1                                  | 0.9       |  |
| FGFR2                                  | 1.4       |  |
| FGFR3                                  | 1.0       |  |
| FGFR4                                  | 60        |  |
| (Data for non-deuterated infigratinib) |           |  |

Preclinical Efficacy of Infigratinib in Fgfr3Y367C/+

Mouse Model[1][5][6][7]

| Treatment Group (daily dose)               | Femur Length<br>Increase (%)   | Tibia Length<br>Increase (%)   | Foramen Magnum<br>Size Increase (%) |
|--------------------------------------------|--------------------------------|--------------------------------|-------------------------------------|
| 0.2 mg/kg                                  | 4.89                           | -                              | -                                   |
| 0.5 mg/kg                                  | 10.35                          | Statistically significant      | 12                                  |
| 2.0 mg/kg                                  | Substantial increases observed | Substantial increases observed | Improvement<br>observed             |
| (Data for non-<br>deuterated infigratinib) |                                |                                |                                     |

# Clinical Efficacy of Infigratinib in Children with Achondroplasia (PROPEL 2 Study)[8][9][10][11]



| Dose Cohort                            | Mean Change in Annualized Height<br>Velocity (cm/year) |  |
|----------------------------------------|--------------------------------------------------------|--|
| At 12 Months                           |                                                        |  |
| 0.25 mg/kg/day (Cohort 5)              | +2.51                                                  |  |
| At 18 Months                           |                                                        |  |
| 0.25 mg/kg/day (Cohort 5)              | +2.50                                                  |  |
| (Data for non-deuterated infigratinib) |                                                        |  |

# Experimental Protocols Preclinical Study in Fgfr3Y367C/+ Mouse Model of Achondroplasia

Objective: To evaluate the in vivo efficacy of low-dose infigratinib on skeletal development in a mouse model of achondroplasia.[5][6]

Experimental Workflow:





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of infigratinib in a mouse model.

#### Methodology:

- Animal Model: Utilize the Fgfr3Y367C/+ mouse model, which recapitulates the skeletal features of human achondroplasia.
- Treatment Groups:
  - Vehicle control (e.g., 0.5% methylcellulose)
  - Infigratinib at various doses (e.g., 0.2, 0.5, and 2.0 mg/kg/day) administered subcutaneously.[1][5]
- Dosing Regimen: Daily subcutaneous injections from postnatal day 1 to day 15.
- In-life Measurements: Monitor body weight and naso-anal length weekly.



- Endpoint Analysis (Day 15):
  - Skeletal Analysis: Perform micro-computed tomography (μCT) on femurs, tibias, and skulls to measure bone length and foramen magnum dimensions.
  - Histology: Isolate growth plates from long bones for histological staining (e.g., Safranin O/Fast Green) to assess chondrocyte organization and proliferation/hypertrophic zones.
  - Western Blot: Analyze protein lysates from growth plate cartilage for levels of phosphorylated ERK (pERK) and total ERK to assess target engagement.

## **Phase 2 Clinical Trial Protocol (PROPEL 2)**

Objective: To evaluate the safety, efficacy, and pharmacokinetics of oral infigratinib in children with achondroplasia.[1][7]

Study Design: A prospective, open-label, dose-escalation, and dose-expansion study.

Participant Population: Children aged 3 to 11 years with a confirmed diagnosis of achondroplasia.[1]

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow of the PROPEL 2 clinical trial for infigratinib in achondroplasia.

#### Methodology:

Dose Escalation Phase:



- Enroll sequential cohorts of children at increasing doses of infigratinib (e.g., 0.016, 0.032, 0.064, 0.128, 0.250 mg/kg/day).[8]
- Administer infigratinib orally once daily.
- Monitor for safety and tolerability.
- · Primary Efficacy Endpoint:
  - Change from baseline in annualized height velocity (AHV).
- Secondary Endpoints:
  - Change in body proportionality (upper-to-lower body segment ratio).[7]
  - Pharmacokinetic profiling of infigratinib and its major metabolites.
- Safety Monitoring:
  - Record all adverse events (AEs), with a focus on potential side effects such as hyperphosphatemia, retinal disorders, and effects on bone mineral density.[8]
- Dose Expansion Phase:
  - Enroll an additional cohort of children at the selected optimal dose from the escalation phase to further evaluate efficacy and safety.

### Conclusion

Infigratinib has demonstrated significant promise in preclinical and clinical studies for the treatment of achondroplasia by targeting the underlying pathophysiology of the condition. The available data on its mechanism of action, efficacy, and safety provide a robust framework for the continued investigation and potential future application of its deuterated form, **infigratinib-d3**. Further studies are required to elucidate the specific pharmacokinetic and clinical profile of **infigratinib-d3**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achondroplasia: aligning mouse model with human clinical studies shows crucial importance of immediate postnatal start of the therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infigratinib: Clinical Trial Results Update for Achondroplasia Beyond Achondroplasia [beyondachondroplasia.org]
- 8. Oral infigratinib shows promise for children with achondroplasia | springermedicine.com [springermedicine.com]
- To cite this document: BenchChem. [Infigratinib-d3 in the Treatment of Achondroplasia: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#infigratinib-d3-in-studies-of-achondroplasia-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com